molecular formula C8H6BrF3N2O2 B1381319 4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline CAS No. 1799976-87-6

4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline

Cat. No.: B1381319
CAS No.: 1799976-87-6
M. Wt: 299.04 g/mol
InChI Key: QUHRRKFAGJLOFE-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom, a nitro group, a trifluoromethyl group, and a methylated nitrogen atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline typically involves multiple steps:

    Bromination: The addition of a bromine atom to the benzene ring.

These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be performed using bromine or a bromine source in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-bromo-N-methyl-2-amino-3-(trifluoromethyl)aniline .

Scientific Research Applications

4-Bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern and the presence of both electron-withdrawing (nitro, trifluoromethyl) and electron-donating (methyl) groups. This combination can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-methyl-2-nitro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2O2/c1-13-5-3-2-4(9)6(8(10,11)12)7(5)14(15)16/h2-3,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHRRKFAGJLOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=C(C=C1)Br)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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